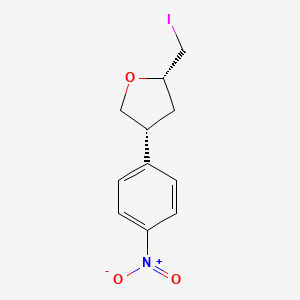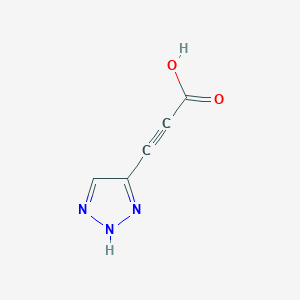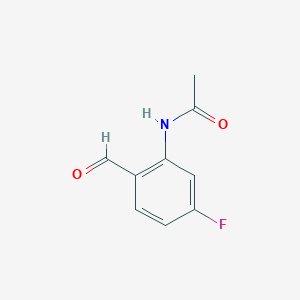
5-(2-Bromo-6-fluorophenyl)-2-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Bromo-6-fluorophenyl)-2-nitropyridine is a chemical compound that belongs to the class of nitropyridines. This compound is characterized by the presence of a bromine atom at the 2-position and a fluorine atom at the 6-position of the phenyl ring, which is attached to a nitropyridine moiety. The unique structural features of this compound make it an interesting subject for various chemical and pharmaceutical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromo-6-fluorophenyl)-2-nitropyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 2-bromo-6-fluoroaniline to introduce the nitro group, followed by cyclization to form the pyridine ring. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for nitration, and catalysts such as palladium or copper for cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Bromo-6-fluorophenyl)-2-nitropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used along with hydrogen gas.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Reduction: The major product is 5-(2-Bromo-6-fluorophenyl)-2-aminopyridine.
Oxidation: Oxidized derivatives include nitroso and hydroxylamine compounds.
Aplicaciones Científicas De Investigación
5-(2-Bromo-6-fluorophenyl)-2-nitropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 5-(2-Bromo-6-fluorophenyl)-2-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine and fluorine atoms can also influence the compound’s reactivity and binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-6-fluorophenyl)methanol
- 2-Bromo-4-fluorophenol
- 2-Bromo-6-(chlorodiisopropylsilyl)phenyl tosylate
Uniqueness
5-(2-Bromo-6-fluorophenyl)-2-nitropyridine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The nitropyridine moiety also adds to its uniqueness by providing additional sites for chemical modification and interaction with biological targets.
Propiedades
Fórmula molecular |
C11H6BrFN2O2 |
|---|---|
Peso molecular |
297.08 g/mol |
Nombre IUPAC |
5-(2-bromo-6-fluorophenyl)-2-nitropyridine |
InChI |
InChI=1S/C11H6BrFN2O2/c12-8-2-1-3-9(13)11(8)7-4-5-10(14-6-7)15(16)17/h1-6H |
Clave InChI |
BFUCAMXNOZIFHB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Br)C2=CN=C(C=C2)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3,4-Dimethylphenyl)methyl]oxirane](/img/structure/B13195860.png)

![1-[5-(Aminomethyl)furan-2-yl]prop-2-yn-1-one](/img/structure/B13195869.png)
amine](/img/structure/B13195877.png)
![4-Bromo-2-{[(tert-butoxy)carbonyl]amino}-5-methoxybenzoic acid](/img/structure/B13195880.png)
![2-[4-(Prop-1-EN-2-YL)phenyl]acetic acid](/img/structure/B13195888.png)


![Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13195901.png)



![6-Chloro-3-(3-methylfuran-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13195916.png)

